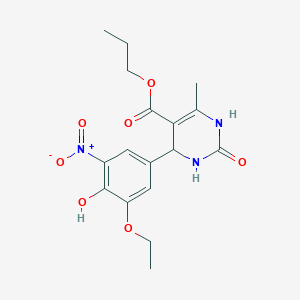
Propyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(3-Etoxi-4-hidroxi-5-nitrofenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de propilo es un compuesto orgánico complejo que pertenece a la clase de las dihidropirimidinonas. Estos compuestos son conocidos por sus diversas actividades biológicas y a menudo se estudian por sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 4-(3-Etoxi-4-hidroxi-5-nitrofenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de propilo generalmente implica un proceso de varios pasos. Un método común involucra la reacción de Biginelli, que es una reacción de condensación de tres componentes de un aldehído, un éster β-ceto y urea o tiourea. Las condiciones de reacción a menudo incluyen catalizadores ácidos y disolventes como el etanol o el ácido acético. Los pasos específicos son los siguientes:
Condensación: El aldehído, el éster β-ceto y la urea se mezclan en presencia de un catalizador ácido.
Ciclación: El intermedio formado se cicla para formar el núcleo de dihidropirimidinona.
Funcionalización: Los grupos nitro, etoxi e hidroxilo se introducen mediante reacciones posteriores que implican nitración, eterificación e hidroxilación.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la cristalización y la cromatografía para obtener el producto final con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El 4-(3-Etoxi-4-hidroxi-5-nitrofenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de propilo puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.
Reducción: El grupo nitro se puede reducir a una amina.
Sustitución: El grupo etoxi se puede sustituir con otros grupos alquilo o arilo.
Reactivos y condiciones comunes
Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo en condiciones ácidas.
Reducción: Reactivos como el hidrógeno gaseoso con un catalizador de paladio o el borohidruro de sodio.
Sustitución: Reactivos como los haluros de alquilo en presencia de una base como el hidruro de sodio.
Productos principales
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de aminas.
Sustitución: Formación de diversos derivados alquilo o arilo.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se estudia por su potencial como bloque de construcción en la síntesis de moléculas más complejas. Su estructura única permite diversas modificaciones, lo que lo convierte en un intermedio versátil en la síntesis orgánica.
Biología
En la investigación biológica, este compuesto se investiga por su potencial como inhibidor enzimático. Su capacidad para interactuar con enzimas específicas lo convierte en un candidato para estudiar los mecanismos enzimáticos y desarrollar terapias dirigidas a las enzimas.
Medicina
En medicina, el 4-(3-Etoxi-4-hidroxi-5-nitrofenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de propilo se explora por sus posibles aplicaciones terapéuticas. Ha mostrado promesa en estudios preclínicos como agente antiinflamatorio y anticancerígeno.
Industria
En el sector industrial, este compuesto se utiliza en el desarrollo de nuevos materiales y recubrimientos. Sus propiedades químicas lo hacen adecuado para aplicaciones en la producción de polímeros y otros materiales avanzados.
Mecanismo De Acción
El mecanismo de acción del 4-(3-Etoxi-4-hidroxi-5-nitrofenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de propilo implica su interacción con objetivos moleculares específicos. Puede unirse a las enzimas e inhibir su actividad, lo que lleva a varios efectos biológicos. Las vías involucradas pueden incluir la inhibición de la actividad enzimática, la modulación de las vías de transducción de señales y la inducción de apoptosis en las células cancerosas.
Comparación Con Compuestos Similares
Compuestos similares
- 4-(3-Etoxi-4-hidroxi-5-nitrofenil)-7-(4-fluorofenil)-4,6,7,8-tetrahidro-2,5(1H,3H)-quinolinediona
- Compuestos de dihidropirimidin-2(1H)-ona
Singularidad
El 4-(3-Etoxi-4-hidroxi-5-nitrofenil)-6-metil-2-oxo-1,2,3,4-tetrahidropirimidina-5-carboxilato de propilo es único debido a su combinación específica de grupos funcionales y sus posibles actividades biológicas. En comparación con compuestos similares, ofrece un perfil distinto de reactividad química y efectos biológicos, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C17H21N3O7 |
|---|---|
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
propyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H21N3O7/c1-4-6-27-16(22)13-9(3)18-17(23)19-14(13)10-7-11(20(24)25)15(21)12(8-10)26-5-2/h7-8,14,21H,4-6H2,1-3H3,(H2,18,19,23) |
Clave InChI |
SCZUUIVQFWJNRP-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C(=C2)OCC)O)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methoxybenzyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11627391.png)
![2-(dimethylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627399.png)
![2-[(E)-2-(1-benzyl-1H-indol-3-yl)ethenyl]-3-ethyl-6-iodoquinazolin-4(3H)-one](/img/structure/B11627406.png)
![(2Z)-6-methyl-2-({3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11627413.png)
![N-benzyl-2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11627417.png)
![(5E)-3-(4-bromobenzyl)-5-[(5-bromo-1H-indol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B11627428.png)
![5-(4-tert-butylphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11627433.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627434.png)
![1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]ethanone](/img/structure/B11627435.png)
![2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B11627442.png)
![1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B11627447.png)
![(5Z)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-2-(pyridin-3-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11627448.png)
![5-(4-chlorophenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627453.png)

